[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is a complex organofluorine compound It is characterized by the presence of both trifluoromethyl and trichloromethyl groups, making it a unique and highly reactive molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate typically involves the reaction of methanesulfonyl chloride with a precursor compound containing the trifluoromethyl and trichloromethyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction: The trifluoromethyl and trichloromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products where the methanesulfonate group is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing trifluoromethyl and trichloromethyl groups into target molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create novel compounds with desirable properties for various applications.
Wirkmechanismus
The mechanism by which [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl and trichloromethyl groups can interact with molecular targets through various pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the trifluoromethyl and trichloromethyl groups.
Trifluoromethyl Sulfonates: Compounds containing the trifluoromethyl group and a sulfonate group, used in similar applications.
Trichloromethyl Sulfonates: Compounds containing the trichloromethyl group and a sulfonate group, also used in similar applications.
Uniqueness
The uniqueness of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate lies in the combination of both trifluoromethyl and trichloromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H3Cl3F6O3S |
---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] methanesulfonate |
InChI |
InChI=1S/C5H3Cl3F6O3S/c1-18(15,16)17-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3 |
InChI-Schlüssel |
QEJUXLIOILKVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.